The compound has been documented in various chemical databases, including PubChem and BenchChem, where it is listed under the identifier CID 58579379 . It falls under the broader category of pharmaceutical compounds and has shown promise in various biological assays, particularly in the context of antibacterial and antiparasitic activities.
The synthesis of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol typically involves several key steps:
Technical parameters such as temperature, solvent choice, and reaction time can significantly influence yield and purity during synthesis.
The molecular structure of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol features a fused bicyclic system composed of a pyridine ring and a naphthalene-like structure. Key structural characteristics include:
The InChI representation for this compound is InChI=1S/C9H7FN2O2/c1-6(12)8-7(10)4-2-3-5(11)9(8)13/h2-4H,1H3
.
3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol can undergo several chemical reactions:
These reactions are influenced by various factors such as solvent, temperature, and concentration of reagents.
The mechanism of action for 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol involves its interaction with specific biological targets:
The presence of both fluorine and methoxy groups enhances binding affinity due to their electronic effects, potentially leading to increased biological activity compared to similar compounds lacking these functionalities .
Key physical and chemical properties of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol include:
Property | Value |
---|---|
Molecular Weight | 182.16 g/mol |
Melting Point | Not extensively reported |
Solubility | Soluble in organic solvents; limited solubility in water |
Log P (Octanol/Water) | Not available but expected to be moderate due to polar functional groups |
These properties suggest that while it may have good solubility in organic solvents, its use in aqueous environments might require formulation adjustments .
3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol has several potential applications:
The construction of the 1,5-naphthyridine core represents the foundational step in synthesizing 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol. Two principal cyclization methodologies dominate the literature: the Skraup reaction and the Gould-Jacobs cyclization. The Skraup reaction employs 3-aminopyridine derivatives condensed with glycerol or carbonyl equivalents under acidic conditions. Modifications using iodine catalysts in dioxane/water (1:1) mixtures demonstrate enhanced sustainability through catalyst recovery and reuse for up to five cycles, achieving yields of 45-50% for unsubstituted 1,5-naphthyridines [7]. For methoxy-substituted precursors, 6-methoxy-3-aminopyridine undergoes cyclization with acetaldehyde to yield 2-hydroxy-6-methyl-1,5-naphthyridine, demonstrating the method's adaptability to functionalized substrates [7].
The Gould-Jacobs reaction offers superior regiocontrol for C4-oxygenated derivatives essential to our target molecule. This versatile annulation involves condensing 3-aminopyridines with diethyl ethoxymethylenemalonate, followed by thermal cyclization and decarboxylation. When applied to 6-methoxy-3-aminopyridine, this sequence efficiently generates 6-methoxy-1,5-naphthyridin-4-ol (CAS 23443-25-6), a direct precursor to the fluorinated target [6]. Recent innovations have replaced traditional high-temperature decarboxylation with concentrated hydrobromic acid reflux, significantly accelerating the synthesis and improving scalability [7]. Alternative approaches utilize Meldrum's acid as a condensation partner with 3-aminopyridines, followed by ring closure in high-boiling solvents like Dowtherm A at 250°C. This modification efficiently delivers 4-hydroxy-1,5-naphthyridines, including the 6-methoxy derivative, with yields exceeding 60% under optimized conditions [6] [7].
Table 1: Cyclization Strategies for 1,5-Naphthyridine Core Synthesis
Method | Precursor | Conditions | Product | Yield | Reference |
---|---|---|---|---|---|
Skraup (Modified) | 6-Methoxy-3-aminopyridine | I₂/dioxane-H₂O, reflux | 6-Methoxy-1,5-naphthyridine | 45-50% | [7] |
Gould-Jacobs | 6-Methoxy-3-aminopyridine | EtOCH=C(CO₂Et)₂, then HBr reflux | 6-Methoxy-1,5-naphthyridin-4-ol | 65-70% | [6] [7] |
Meldrum's Acid | 6-Methoxy-3-aminopyridine | Triethyl orthoformate, Dowtherm A 250°C | 6-Methoxy-1,5-naphthyridin-4-ol | >60% | [7] |
Regioselective introduction of fluorine at the C3 position presents significant synthetic challenges due to the reactivity of the naphthyridine ring system. Two principal methodologies have emerged: diazotation-fluorodediazoniation and direct fluorine gas reactions. The diazotation-fluorodediazoniation (Balz-Schiemann reaction variant) offers superior regiocontrol for synthesizing 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol. This process begins with the nitration of 6-methoxy-1,5-naphthyridin-4-ol under controlled conditions to install a nitro group at C3, followed by catalytic reduction to the corresponding 3-amino derivative [6]. Subsequent diazotation with sodium nitrite in hydrofluoric acid or tetrafluoroboric acid generates the diazonium intermediate, which undergoes thermal or photochemical dediazoniation to yield the target fluoro compound. This method achieves regioselectivity exceeding 90% and avoids the formation of polyfluorinated byproducts [3] [6]. Key advantages include compatibility with the sensitive hydroxy group at C4 and the electron-rich methoxy substituent at C6, though yields typically range from 40-55% due to competing hydrolysis pathways [3].
Direct fluorination employing elemental fluorine gas (F₂) represents a more atom-economical approach but presents significant handling challenges and selectivity issues. Patents describe the use of diluted fluorine gas (10% in nitrogen) at cryogenic temperatures (-78°C) in anhydrous solvents like acetonitrile or chlorofluorocarbons [3] [5]. Under these conditions, electrophilic aromatic substitution occurs preferentially at the C3 position due to the electron-donating effects of the C6 methoxy group. However, this method suffers from over-fluorination (yielding 3,6-difluoro derivatives) and oxidative degradation of the sensitive 4-hydroxy group, necessitating protective strategies such as O-silylation prior to fluorination [3]. Despite its drawbacks, the direct method offers reduced step count and potentially higher yields (60-70%) when optimized for large-scale production [5].
Table 2: Comparative Analysis of Fluorination Methodologies
Parameter | Diazotation-Fluorodediazoniation | Direct Fluorine Gas Reaction |
---|---|---|
Regioselectivity | >90% | 60-75% (requires protection/deprotection) |
Reaction Steps | 3 (Nitration, Reduction, Diazotation/Fluor) | 1 (Direct fluorination) |
Yield | 40-55% | 60-70% (optimized) |
Key Challenges | Diazonium intermediate stability | Over-fluorination, oxidative degradation |
Scalability | Moderate (requires cryogenic steps) | High (with specialized equipment) |
Functional Group Tolerance | High (tolerates OH, OCH₃) | Low (requires hydroxy protection) |
Strategic manipulation of the C4-hydroxy and C6-methoxy groups enables critical derivatization for pharmaceutical applications. The C4-hydroxy group exhibits both acidic (pKa ≈ 3.47) and hydrogen-bonding properties, making it a versatile handle for functionalization [6]. Conversion to trifluoromethanesulfonate (triflate) using triflic anhydride in pyridine or dichloromethane generates 6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate (CAS not provided, commercialized by Sigma-Aldrich: PH014270). This transformation occurs under mild conditions (0°C to room temperature) with yields exceeding 85% [8]. The triflate group serves as a pivotal intermediate for cross-coupling reactions (e.g., Suzuki, Stille) enabling C4-aryl, vinyl, or alkyl substitutions while preserving the fluorine at C3 and methoxy at C6 [8].
The C6-methoxy group can be selectively demethylated using boron tribromide (BBr₃) in dichloromethane at -78°C to generate 6-hydroxy derivatives without affecting the C3-fluorine or C4-hydroxy groups [6]. Alternatively, protective group strategies prove essential during fluorination steps. Silyl protection (tert-butyldimethylsilyl chloride, imidazole catalyst) effectively masks the C4-hydroxy group prior to harsh reactions like direct fluorination, with subsequent deprotection using tetrabutylammonium fluoride (TBAF) restoring the hydroxyl functionality [3] [6]. For the methoxy group, conversion to more labile functionalities like benzyl ethers allows later-stage modifications, though this approach remains less common due to the synthetic value of the methoxy group itself in biological activity [6].
Transitioning from laboratory-scale synthesis to industrially viable production of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol necessitates innovations in catalysis and process engineering. Heterogeneous catalytic systems significantly enhance key steps in the synthetic sequence. For the Gould-Jacobs cyclization, montmorillonite K10 clay replaces traditional corrosive acids (polyphosphoric acid, PPA), enabling recyclability (≥5 cycles) and reducing waste generation [7]. Similarly, catalytic iodine (5-10 mol%) in the Skraup reaction eliminates the need for stoichiometric oxidants like arsenic trioxide, improving safety profiles while maintaining yields at 45-50% [7] [9].
Continuous flow reactor technology revolutionizes hazardous transformations, particularly diazotation-fluorodediazoniation. By generating and reacting the diazonium intermediate in situ within microfluidic channels, accumulation risks diminish dramatically. A representative flow system employs:
Table 3: Advanced Process Technologies for Scalable Synthesis
Technology | Application Step | Key Parameters | Efficiency Gain |
---|---|---|---|
Montmorillonite K10 | Gould-Jacobs Cyclization | 10 wt%, 120°C, recyclable 5× | 15% yield increase vs. PPA |
Flow Diazotization | Fluorodediazoniation | 0-5°C (Module 1), 60°C (Module 2) | 70% conversion, 24/7 operation |
Flow Fluorination | Direct F₂ reaction | -30°C, 2% F₂/N₂, PTFE reactor | 50% reduction in byproducts |
Microwave Catalysis | Skraup/Gould-Jacobs steps | NaOMe/EtOH, 300W, 120°C, 10-15 min | 8-fold reduction in reaction time |
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